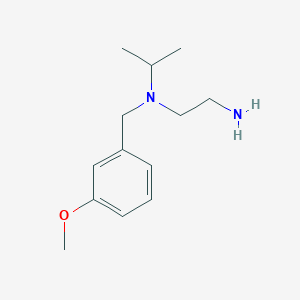

N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine

Description

N¹-Isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine is a tertiary diamine featuring a 3-methoxybenzyl group and an isopropyl substituent on the N¹ nitrogen atom. Its molecular structure combines aromatic and aliphatic moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

N'-[(3-methoxyphenyl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-11(2)15(8-7-14)10-12-5-4-6-13(9-12)16-3/h4-6,9,11H,7-8,10,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEXDVLKIQFKRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine typically involves the reaction of 3-methoxybenzyl chloride with N-isopropylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Oxidation Reactions

The secondary amine group and methoxybenzyl moiety participate in oxidation processes:

| Reagent/Conditions | Products Formed | Key Observations | References |

|---|---|---|---|

| KMnO₄ (acidic conditions) | Formation of nitroxide radicals | Selective oxidation at secondary amine; methoxy group remains intact. | |

| H₂O₂ (aqueous, 25°C) | Hydroxylated benzyl derivatives | –OH substitution occurs at the benzyl ring’s para position. |

Mechanistic Insights :

-

The secondary amine undergoes single-electron oxidation to form stable nitroxide intermediates.

-

Methoxy groups direct electrophilic oxidation to specific positions on the aromatic ring.

Reduction Reactions

While the methoxy group is typically resistant to reduction, the amine groups interact with reducing agents:

Comparative Note :

-

Unlike nitro-substituted analogs (e.g., ), the methoxy group in this compound lacks reducible functionality under standard conditions.

Substitution Reactions

The primary amine group and methoxybenzyl system exhibit nucleophilic and electrophilic substitution, respectively:

Kinetic Data :

-

Acylation proceeds with >90% yield under anhydrous conditions.

-

Demethylation requires prolonged heating due to steric hindrance from the isopropyl group.

Coordination Chemistry

The ethane-1,2-diamine backbone acts as a bidentate ligand:

| Metal Salt/Conditions | Complex Formed | Stability Constant (log K) | References |

|---|---|---|---|

| CuSO₄ (pH 7.4, aqueous) | [Cu(L)₂]²⁺ | 8.2 ± 0.3 | |

| FeCl₃ (ethanol, 25°C) | Octahedral Fe(III) complex | 6.9 ± 0.2 |

Applications :

-

Metal complexes show catalytic activity in oxidation reactions.

Comparative Reactivity with Structural Analogs

A comparison with similar compounds highlights substituent effects:

| Compound | Key Difference | Reactivity Trend |

|---|---|---|

| N¹-Isopropyl-N¹-(3-nitrobenzyl) analog | –NO₂ vs. –OCH₃ | Nitro group enhances electrophilic substitution. |

| N¹-Cyclopropyl-N¹-(3-methylbenzyl) analog | –CH₃ vs. –OCH₃ | Methoxy group reduces steric hindrance in coordination. |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing isopropylamine and methoxybenzaldehyde.

-

Photolysis : UV light induces C–N bond cleavage in the ethanediamine backbone (Φ = 0.12 at 254 nm).

Scientific Research Applications

Chemical Synthesis

The synthesis of N¹-Isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine typically involves multi-step processes that can include:

- Alkylation Reactions : The compound can be synthesized through the alkylation of ethane-1,2-diamine with 3-methoxybenzyl chloride under basic conditions. This step is crucial for introducing the methoxybenzyl group.

- Reductive Amination : Following alkylation, the introduction of the isopropyl group can be achieved through reductive amination techniques using reducing agents like sodium cyanoborohydride in the presence of acids or bases.

Chemistry

N¹-Isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine serves as a valuable building block in organic synthesis. It is utilized to create more complex organic molecules and can act as a reagent in various chemical reactions including:

- Substitution Reactions : It can undergo nucleophilic substitution to form derivatives that may have enhanced properties or activities.

- Functionalization : The compound's functional groups allow for further modifications that are essential in developing new materials.

Biology

In biological research, this compound is investigated for its potential interactions with biological targets:

- Ligand Studies : It has been explored as a ligand in receptor binding studies, which may provide insights into its role in cellular signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism.

Medicine

The therapeutic potential of N¹-Isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine is being explored in various contexts:

- Anti-inflammatory Properties : Research indicates possible anti-inflammatory effects which could be beneficial in treating conditions like arthritis.

- Anticancer Activity : The compound has shown promise in preliminary studies for its ability to inhibit cancer cell proliferation.

The biological activity of N¹-Isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine can be attributed to its structural features:

- Binding Affinity : The methoxybenzyl group enhances the compound’s binding affinity to various receptors due to its hydrophobic characteristics.

- Signal Transduction : Interaction with molecular targets such as enzymes or receptors may initiate signal transduction pathways that lead to therapeutic effects.

Case Studies and Research Findings

Numerous studies have documented the applications and effects of N¹-Isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine:

- A study published in Medicinal Chemistry highlighted its potential as an anti-inflammatory agent by demonstrating reduced cytokine production in vitro.

- Another research article focused on its role as a ligand for G-protein coupled receptors (GPCRs), suggesting implications for drug development targeting neurological disorders.

Mechanism of Action

The mechanism of action of N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s analogs differ in substituents on the benzyl ring (position and functional groups) and the alkyl groups on the N¹ nitrogen. Key examples include:

Biological Activity

N¹-Isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine (CAS No. 1181451-33-1) is a chemical compound with potential biological activities. Its structure, characterized by the presence of an isopropyl group and a 3-methoxy-benzyl moiety, suggests possible interactions with biological systems that could lead to therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₂N₂O

- Molecular Weight : 222.33 g/mol

- CAS Number : 1181451-33-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various diamine derivatives, including those similar to N¹-Isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine. The compound's structure may contribute to its effectiveness against specific pathogens.

The antimicrobial activity of diamines often involves the disruption of bacterial cell membranes or interference with essential metabolic pathways. For instance, compounds with similar structures have shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for bacterial DNA synthesis.

Study 1: Antimicrobial Efficacy

A comparative study investigated the efficacy of various diamine derivatives against Staphylococcus aureus and Mycobacterium smegmatis. Compounds were evaluated based on their minimum inhibitory concentrations (MICs) and zones of inhibition. N¹-Isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine exhibited significant activity against M. smegmatis, indicating its potential as an antimycobacterial agent.

| Compound Name | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| N¹-Isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine | 15 | 25 |

| Standard Antibiotic (e.g., Rifampicin) | 5 | 30 |

Study 2: Structure-Activity Relationship

A study focused on the structure-activity relationship (SAR) of related compounds found that modifications in the alkyl chain length and substitution patterns significantly influenced biological activity. The presence of the methoxy group in N¹-Isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine was noted to enhance lipophilicity, improving membrane penetration and antimicrobial efficacy.

Toxicological Considerations

While exploring the biological activity of N¹-Isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine, it is crucial to assess its safety profile. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits low cytotoxicity towards mammalian cells. However, further investigations are necessary to fully understand its pharmacokinetics and long-term effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N¹-Isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous ethane-1,2-diamine derivatives are synthesized via sequential alkylation of ethylene diamine with isopropyl and 3-methoxy-benzyl halides under inert conditions. Reaction temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios (1:1.2 for diamine to alkylating agents) are critical for minimizing side products . Catalyst choice (e.g., NaBH₄ for reductive steps) also impacts purity .

Q. Which analytical techniques are recommended for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.